synthesis of 2-Chloro-4-sulfamoylaniline experimental procedure
synthesis of 2-Chloro-4-sulfamoylaniline experimental procedure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a viable experimental procedure for the synthesis of 2-Chloro-4-sulfamoylaniline, a key intermediate in the production of various pharmaceuticals, notably the diuretic furosemide. The synthesis is a multi-step process commencing from 2-chloroacetanilide, involving chlorosulfonation, amination, and subsequent hydrolysis. This document provides detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow.
Synthetic Pathway Overview
The synthesis of 2-Chloro-4-sulfamoylaniline can be achieved through a three-step reaction sequence starting from 2-chloroacetanilide. The overall pathway involves the introduction of a sulfonyl chloride group onto the aromatic ring, followed by its conversion to a sulfonamide, and finally, the deprotection of the acetamido group to yield the target aniline.
Experimental Protocols
Step 1: Synthesis of 4-Acetamido-3-chlorobenzenesulfonyl chloride
The initial step involves the chlorosulfonation of 2-chloroacetanilide. This electrophilic aromatic substitution reaction introduces a sulfonyl chloride group at the para position relative to the activating acetamido group.
Materials and Reagents:
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2-Chloroacetanilide
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Chlorosulfonic acid
Procedure:
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In a round-bottom flask equipped with a mechanical stirrer and a gas absorption trap, carefully add chlorosulfonic acid.
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Cool the flask in an ice bath to maintain a temperature of approximately 12-15°C.
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Gradually add 2-chloroacetanilide to the cooled chlorosulfonic acid with continuous stirring. The addition should be controlled to keep the temperature within the specified range.
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After the complete addition of 2-chloroacetanilide, heat the reaction mixture to 60°C for two hours to ensure the reaction goes to completion. The evolution of hydrogen chloride gas should be monitored, and its cessation indicates the end of the reaction.[1]
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Carefully pour the reaction mixture onto crushed ice with vigorous stirring to decompose the excess chlorosulfonic acid.
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The solid 4-Acetamido-3-chlorobenzenesulfonyl chloride will precipitate out.
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Collect the precipitate by suction filtration and wash it thoroughly with cold water.
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The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like benzene.[1]
Step 2: Synthesis of 4-Acetamido-3-chlorobenzenesulfonamide
The sulfonyl chloride synthesized in the previous step is converted to a sulfonamide through a reaction with ammonia.
Materials and Reagents:
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4-Acetamido-3-chlorobenzenesulfonyl chloride
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Aqueous ammonia solution
Procedure:
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Suspend the crude 4-Acetamido-3-chlorobenzenesulfonyl chloride in an aqueous ammonia solution in a flask.
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Stir the mixture at room temperature. The reaction is typically exothermic, so cooling may be necessary to maintain a moderate temperature.
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Continue stirring until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
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The solid 4-Acetamido-3-chlorobenzenesulfonamide product is collected by filtration.
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Wash the product with water and dry it.
Step 3: Synthesis of 2-Chloro-4-sulfamoylaniline (4-Amino-3-chlorobenzenesulfonamide)
The final step is the hydrolysis of the acetamido group to yield the desired 2-Chloro-4-sulfamoylaniline.
Materials and Reagents:
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4-Acetamido-3-chlorobenzenesulfonamide
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Hydrochloric acid
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Sodium hydroxide solution
Procedure:
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Reflux the 4-Acetamido-3-chlorobenzenesulfonamide with dilute hydrochloric acid. The progress of the hydrolysis can be monitored by TLC.
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After the reaction is complete, cool the solution and neutralize it with a sodium hydroxide solution to precipitate the product.
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Collect the crude 2-Chloro-4-sulfamoylaniline by filtration.
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Wash the product with water to remove any inorganic impurities.
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The final product can be purified by recrystallization from a suitable solvent, such as ethanol.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of 2-Chloro-4-sulfamoylaniline, based on established procedures for analogous compounds.[1][2][3]
| Step | Reactant 1 | Reagent | Molar Ratio (Reactant 1:Reagent) | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
| 1 | 2-Chloroacetanilide | Chlorosulfonic Acid | 1 : 5 | 12-15 (addition), 60 (reaction) | 2 | 77-81 |
| 2 | 4-Acetamido-3-chlorobenzenesulfonyl chloride | Aqueous Ammonia | - | Room Temperature | 1-2 | High |
| 3 | 4-Acetamido-3-chlorobenzenesulfonamide | Hydrochloric Acid | - | Reflux | 2-4 | High |
Visualizing the Synthesis Workflow
The following diagram illustrates the logical flow of the experimental procedure for synthesizing 2-Chloro-4-sulfamoylaniline.
